Bortezomib

Catalog No.
S549044
CAS No.
179324-69-7
M.F
C19H25BN4O4
M. Wt
384.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bortezomib

CAS Number

179324-69-7

Product Name

Bortezomib

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
5.32e-02 g/L

Synonyms

PS-341; PS 341; PS341; LDP 341; LDP-341 ;LDP341; MLN341; MLN-341; MLN 341. US brand name: VELCADE.

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Description

The exact mass of the compound Bortezomib is 384.19689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as the solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/ml in a ph range of 2 to 6.5.in water, 3.3 to 3.8 mg/ml in a ph range of 2 to 6.5 (as the monomeric boronic acid)in water, 76 mg/l at 25 °c (est)5.32e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 681239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bortezomib, also known by the trade name Velcade®, is a medication with significant applications in scientific research, particularly in the field of oncology. Its key function lies in its ability to inhibit the proteasome, a cellular complex crucial for protein degradation [].

Mechanism of Action: Targeting the Ubiquitin-Proteasome System (UPS)

Bortezomib acts by specifically binding to the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) []. The UPS is a highly regulated pathway responsible for the breakdown of misfolded, damaged, or unnecessary proteins within cells. Ubiquitin, a small protein, acts as a tag that marks proteins for degradation by the 26S proteasome []. Bortezomib disrupts this process by inhibiting the 26S proteasome's ability to cleave ubiquitin-tagged proteins, leading to their accumulation within the cell [].

This accumulation of proteins disrupts cellular homeostasis and can have a particularly detrimental effect on cancer cells. Many cancer cells exhibit an abnormal dependence on the UPS for the degradation of proteins that regulate cell growth and survival []. By inhibiting the proteasome, bortezomib triggers a cascade of events that ultimately lead to cancer cell death [].

Bortezomib in Clinical Trials and Research

Bortezomib has been extensively studied in clinical trials and continues to be a valuable tool in cancer research. It is currently approved by the Food and Drug Administration (FDA) for the treatment of multiple myeloma and mantle cell lymphoma.

Beyond these approved applications, ongoing research is exploring the potential of bortezomib in the treatment of other types of cancers, including hematological malignancies (cancers of the blood-forming system) and solid tumors [, ]. These studies aim to evaluate the efficacy and safety of bortezomib, either alone or in combination with other therapies.

Challenges and Future Directions

Despite its promising results, the application of bortezomib faces certain challenges. One major limitation is its lack of specificity, which can lead to off-target effects and toxicity. Additionally, some cancer cells can develop resistance to bortezomib treatment [].

Current research efforts are focused on overcoming these limitations. The development of novel bortezomib-based drug delivery systems aims to improve drug targeting and reduce side effects []. Additionally, researchers are exploring strategies to enhance the potency of bortezomib and overcome drug resistance.

Bortezomib is a dipeptide boronic acid derivative and a potent proteasome inhibitor, primarily used in the treatment of multiple myeloma and certain types of lymphoma. It was first approved for medical use in the United States in 2003 and has since become a critical component of cancer therapy due to its ability to induce apoptosis in malignant cells by disrupting protein degradation pathways. The compound's structure can be represented as Pyz-Phe-boroLeu, where the boronic acid moiety plays a crucial role in its mechanism of action by binding to the catalytic site of the 26S proteasome .

As described earlier, bortezomib's mechanism of action hinges on its ability to inhibit the 20S proteasome. This leads to a buildup of abnormal proteins within cancer cells, triggering a cellular stress response. The accumulation of these proteins disrupts various cellular processes, ultimately leading to cell death through a pathway involving endoplasmic reticulum stress and activation of the apoptotic cascade.

Bortezomib is a potent drug with several safety concerns:

  • Toxicity: Bortezomib can cause various side effects, including peripheral neuropathy (tingling and numbness in hands and feet), fatigue, gastrointestinal issues, and thrombocytopenia (low platelet count).
  • Teratogenicity: Bortezomib is classified as pregnancy category D due to potential birth defects associated with its use during pregnancy.

Bortezomib interacts with the 26S proteasome, specifically targeting the chymotrypsin-like activity mediated by the β5 subunit. The binding occurs through a reversible interaction with the threonine hydroxyl group at the active site, inhibiting proteasome activity and preventing the degradation of pro-apoptotic factors. This inhibition leads to an accumulation of these factors, ultimately triggering programmed cell death in neoplastic cells .

The primary metabolic pathway involves oxidative deboronation, which results in pharmacologically inactive metabolites. Bortezomib is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, and eliminated through both hepatic and renal routes .

Bortezomib exhibits significant biological activity as a targeted cancer therapy. By inhibiting proteasome function, it disrupts cellular homeostasis, leading to cell cycle arrest at the G2-M phase. This mechanism is particularly effective against cancer cells that rely on proteasomal degradation for survival and proliferation. In clinical settings, bortezomib has demonstrated efficacy in treating multiple myeloma and has been shown to enhance apoptosis through various signaling pathways, including those involving caspases .

The synthesis of bortezomib involves several key steps:

  • Formation of Boronic Acid Derivative: The initial step typically includes the synthesis of a boronic acid derivative from relevant amino acids.
  • Coupling Reaction: A coupling reaction is performed between the boronic acid derivative and protected amino acids to form the dipeptide structure.
  • Deprotection: The final step involves deprotecting functional groups to yield the active bortezomib compound.

These synthetic pathways may vary based on specific laboratory protocols but generally follow these principles to ensure high purity and yield .

Bortezomib is primarily used in oncology for:

  • Multiple Myeloma: Approved for both newly diagnosed and relapsed cases.
  • Mantle Cell Lymphoma: Used in patients who have received at least one prior treatment.
  • Clinical Trials: Ongoing research is exploring its efficacy in other malignancies, including solid tumors and various hematological cancers .

Studies have shown that bortezomib interacts with various cellular pathways beyond proteasome inhibition. It can modulate signaling pathways involved in cell survival and apoptosis, such as those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPK). Additionally, bortezomib has been studied for potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies .

Bortezomib belongs to a class of proteasome inhibitors that includes several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameMechanism of ActionUnique Features
CarfilzomibIrreversible proteasome inhibitorMore potent than bortezomib; less off-target effects
IxazomibOral proteasome inhibitorFirst oral agent in this class; less frequent dosing
OprozomibReversible proteasome inhibitorDesigned to overcome resistance seen with other inhibitors
MarizomibDual inhibitor (proteasome and histone deacetylase)Potential for broader therapeutic applications

Bortezomib's unique feature lies in its reversible binding nature, allowing for modulation of proteasome activity without permanent alteration, which can lead to fewer side effects compared to irreversible inhibitors like carfilzomib .

Bortezomib exhibits a complex molecular architecture characterized by its modified dipeptidyl boronic acid structure. The compound possesses the molecular formula C₁₉H₂₅BN₄O₄ with a molecular weight of 384.24 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for bortezomib is B-[(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid [4] [3].

The molecular structure of bortezomib consists of three distinct structural units linked together by peptide bonds: the pyrazinoyl moiety, the L-phenylalanyl residue, and the L-boronoleucine component [5]. This dipeptide boronic acid framework represents a key architectural feature that enables the compound's specific biological activity as a proteasome inhibitor.

From a stereochemical perspective, bortezomib contains two chiral centers that are critical for its biological activity [6] [3]. The absolute configuration at the boron-bearing carbon (C1) is designated as R, while the phenylalanine carbon (C2) maintains the S configuration characteristic of L-amino acids [3]. This stereochemical arrangement is essential for the compound's specificity and binding affinity to proteasome active sites [7].

The boronic acid moiety represents the most distinctive structural feature of bortezomib. This functional group enables covalent interaction with hard oxygen nucleophiles in accordance with the Lewis hard-soft acid-base principle, providing enhanced specificity for proteasome active sites over cysteine proteases [7]. The boron atom covalently interacts with the threonine residue at the proteasome's active site, forming a tetrahedral boronate complex that reversibly inhibits proteolytic activity [8] [7].

The compound exhibits multiple forms in solution and solid state. In its pharmaceutical formulation, bortezomib exists as a trimeric boronic anhydride (boroxine) that forms during lyophilization [5]. Upon reconstitution in saline solution, this anhydride establishes an equilibrium with the active monomeric boronic acid form [3] [9]. Additionally, bortezomib forms a mannitol boronic ester in commercial formulations, which enhances solubility and provides stability during storage [10] [9].

Table 1: Molecular Properties of Bortezomib

PropertyValueReference
Molecular FormulaC₁₉H₂₅BN₄O₄ [1] [2] [3]
Molecular Weight (g/mol)384.24 [1] [2] [3]
CAS Registry Number179324-69-7 [3] [11]
Melting Point (°C)122-124 [11] [12]
Density (g/cm³)1.2 ± 0.1 [11]
pKa Value8.8 ± 0.2 [13]
Water Solubility (mg/mL)0.59 ± 0.07 [13]
Water Solubility with Mannitol (55 mM) (mg/mL)1.92 ± 0.14 [13]
Water Solubility with Mannitol (137 mM) (mg/mL)3.40 ± 0.21 [13]
Normal Saline Solubility (mg/mL)0.52 ± 0.11 [13]
IUPAC NameB-[(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid [4] [3]

Table 3: Stereochemical Features of Bortezomib

Stereochemical ElementDescriptionSignificanceReference
Chiral CentersTwo chiral centers in the moleculeDetermines biological activity specificity [6] [3]
Absolute Configuration at C1R configuration at boron-bearing carbonEssential for proteasome binding [3]
Absolute Configuration at C2S configuration at phenylalanine carbonMaintains L-amino acid configuration [3]
Chiral Director(1S,2S,3R,5S)-pinanediol esterControls stereochemical outcome [5]
Stereoselectivity MethodMatteson rearrangementHighly efficient asymmetric synthesis [5]
Racemization PreventionTBTU coupling reagentPrevents loss of stereochemical purity [5]
Optical Rotation[α]D²⁰ -40.0° (c 1.0, MeOH)Confirms enantiomeric purity [5]
Diastereomeric Excess (de)97% (with TBTU coupling)High stereochemical control [5]

Synthetic Pathways and Optimization Strategies

The synthesis of bortezomib has evolved significantly since its initial development, with several strategic approaches being employed to optimize yield, stereoselectivity, and scalability. The primary synthetic strategies can be categorized into linear sequential approaches and more efficient convergent methodologies.

The original linear synthesis approach begins with the preparation of the enantiopure L-boronoleucine unit using (1S,2S,3R,5S)-pinanediol ester as a chiral director [5]. This methodology employs the Matteson rearrangement as the key stereocontrolling transformation. The process involves alkylation of pinanediol boronic ester with dichloromethyllithium, generated in situ from methylene dichloride and lithium diisopropylamide, leading to an onium salt intermediate that undergoes zinc chloride-promoted stereoselective rearrangement [5].

A significant advancement in bortezomib synthesis involves the implementation of a convergent approach that reduces the overall step count and improves atom economy [5]. This strategy identifies N-pyrazinoyl-L-phenylalanine and the aminoboronic ester salt as pivotal intermediates for convergent assembly. The convergent method eliminates the need for protecting groups in certain steps, thereby simplifying the overall synthetic sequence and improving efficiency.

The synthesis of N-pyrazinoyl-L-phenylalanine represents a critical optimization in the convergent approach. This intermediate is prepared through N,O-bis-silylation of L-phenylalanine with N,O-bis(trimethylsilyl)acetamide, followed by acylation with pyrazinecarboxylic acid imidazolide prepared from pyrazinecarboxylic acid and N,N'-carbonyldiimidazole [5]. This methodology enables homogeneous reaction conditions and provides the product in high yield and purity.

A crucial challenge in bortezomib synthesis involves preventing racemization during the fragment condensation step. N-acylamino acids are susceptible to racemization after carboxylic group activation, particularly with electron-withdrawing N-acyl groups such as pyrazinoyl [5]. This racemization proceeds via an oxazolone intermediate and is favored by polar solvents. To address this issue, O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is employed as the coupling reagent, which efficiently suppresses racemization due to the 1-oxybenzotriazole unit incorporated into its structure [5].

The optimized coupling reaction employs slow addition of diisopropylethylamine to a mixture of the chiral amine salt, N-pyrazinoyl-L-phenylalanine, and TBTU in dichloromethane at -5°C. This procedure results in formation of the coupling product with retention of L-phenylalanine configuration, achieving a diastereomeric excess of 97% [5].

Flow chemistry approaches have emerged as promising alternatives for bortezomib synthesis, particularly for the preparation of α-amino boronic ester precursors [14]. The flow synthesis methodology enables the production of optically active α-amino boronate precursors through a key diastereoselective Matteson rearrangement with a total residence time of less than 30 minutes over three steps for the synthesis of protected L-boroleucine [14]. This approach offers advantages in terms of reaction time, reproducibility, and potential for continuous manufacturing.

Asymmetric copper-catalyzed synthesis represents another strategic approach for preparing α-amino boronate esters. This methodology involves copper(I)-catalyzed addition of bis(pinacolato)diboron to N-tert-butanesulfinyl aldimines, proceeding with good yields (52-88%) and very high diastereoselectivities (>96:2) for various aldimine substrates [15]. This method has been successfully applied to the efficient synthesis of bortezomib precursors.

Industrial-scale optimization strategies focus on several key areas including solvent selection, reaction temperature control, and purification protocols. Alternative synthesis routes explore the use of more environmentally friendly solvents and reaction conditions that minimize waste generation while maintaining high product quality [16]. Process intensification techniques, such as high-temperature and high-pressure reactions, enable faster reactions and higher yields, thereby reducing production time and increasing cost-effectiveness [16].

Quality by Design principles have been implemented in bortezomib synthesis optimization, allowing for process optimization while minimizing the need for extensive testing and rework [16]. This approach ensures that the synthesis process is inherently robust, reducing variability and increasing overall efficiency.

Key Intermediate Compounds in Production

The synthesis of bortezomib involves several critical intermediate compounds, each playing a specific role in the overall manufacturing process. These intermediates represent strategic points in the synthetic pathway where stereochemical control, protecting group manipulation, and coupling reactions are executed with precision.

The pinanediol boronic ester (compound 3) serves as the foundational starting material containing the essential chiral director [5]. This compound, with the systematic name (1S,2S,3R,5S)-pinanediol boronic ester, provides the stereochemical framework necessary for subsequent transformations. The pinanediol moiety acts as a chiral auxiliary that controls the absolute stereochemistry of the boron-bearing carbon center through steric interactions during the Matteson rearrangement sequence.

The chloromethyl intermediate (compound 4) represents the product of alkylation with dichloromethyllithium. This onium salt intermediate is formed through the reaction of the pinanediol boronic ester with dichloromethyllithium, generated in situ from methylene dichloride and lithium diisopropylamide [5]. The formation of this intermediate sets the stage for the critical stereoselective rearrangement that establishes the correct absolute configuration at the boron-bearing carbon.

The bis(trimethylsilyl)amino intermediate (compound 5) results from the zinc chloride-promoted Matteson rearrangement of the chloromethyl intermediate [5]. This transformation represents one of the most efficient methods for synthesizing chiral α-substituted boronic esters. The rearrangement proceeds with high stereoselectivity, providing the desired R configuration at the boron-bearing carbon. The bis(trimethylsilyl)amino protecting groups serve to stabilize the α-aminoboronic compound, which would otherwise be prone to spontaneous rearrangement.

The ammonium trifluoroacetate salt (compound 6) is obtained through treatment of the bis(trimethylsilyl)amino intermediate with trifluoroacetic acid under inert atmosphere conditions [5]. This desilylation reaction converts the protected amino group to an ammonium salt, which can be isolated in pure form and stored under appropriate conditions. The trifluoroacetate counterion provides stability and facilitates subsequent purification and handling operations.

N-pyrazinoyl-L-phenylalanine (compound 10) represents a key fragment in the convergent synthesis approach [5]. This intermediate is prepared through a bis-silylation and acylation sequence that avoids the need for traditional protecting group chemistry. The compound serves as the activated amino acid component in the crucial coupling reaction with the boronic acid fragment.

The Boc-protected dipeptide (compound 7) and its deprotected analog (compound 8) represent intermediates in the linear synthesis approach [5]. These compounds demonstrate the sequential peptide bond formation strategy, though the convergent approach has largely superseded this methodology due to improved efficiency.

The pinanediol ester of bortezomib (compound 9) represents the penultimate intermediate in the synthesis sequence [5]. This compound contains the complete molecular framework of bortezomib while retaining the pinanediol chiral auxiliary. The compound exhibits the characteristic optical rotation [α]D²⁰ -40.0° (c 1.0, MeOH), confirming the retention of stereochemical integrity throughout the synthesis.

The trimeric anhydride form (compound 2) represents the final crystalline form of bortezomib obtained after transesterification and crystallization [5]. This boroxine structure forms spontaneously during the isolation and purification processes, particularly during crystallization from ethyl acetate. The trimeric form exhibits enhanced stability compared to the monomeric boronic acid and facilitates pharmaceutical formulation.

The mannitol boronic ester represents the commercial pharmaceutical form of bortezomib [3] [9]. This ester forms during the lyophilization process used in pharmaceutical manufacturing, where mannitol serves as both an excipient and a protecting group for the boronic acid functionality. In reconstituted form, this ester exists in equilibrium with the active monomeric boronic acid, with the equilibrium position dependent on solution conditions including pH, ionic strength, and mannitol concentration [13] [9].

Table 2: Key Intermediate Compounds in Bortezomib Synthesis

Intermediate CompoundRole in SynthesisKey TransformationReference
Pinanediol boronic ester (compound 3)Starting material with chiral directorAlkylation with dichloromethyllithium [5]
Chloromethyl intermediate (compound 4)Intermediate in Matteson rearrangementZnCl₂-promoted rearrangement [5]
Bis(trimethylsilyl)amino intermediate (compound 5)Product of stereoselective rearrangementLiHMDS-mediated substitution [5]
Ammonium trifluoroacetate salt (compound 6)Protected amino acid precursorTFA-mediated desilylation [5]
Boc-protected dipeptide (compound 7)Peptide coupling productTBTU-mediated peptide coupling [5]
Deprotected dipeptide salt (compound 8)Deprotected coupling productHCl-mediated deprotection [5]
Pinanediol ester of bortezomib (compound 9)Final pinanediol-protected productTransesterification with isobutylboronic acid [5]
N-pyrazinoyl-L-phenylalanine (compound 10)Acylated amino acid fragmentCDI-mediated acylation [5]
Trimeric anhydride form (compound 2)Final crystalline form of bortezomibCrystallization from ethyl acetate [5]
Mannitol boronic ester (commercial form)Pharmaceutical formulation formEquilibrium with boronic acid in solution [3] [9]

Industrial-Scale Manufacturing Challenges

The industrial-scale production of bortezomib presents numerous technical, economic, and regulatory challenges that require sophisticated solutions and continuous optimization. These challenges span multiple aspects of pharmaceutical manufacturing, from raw material procurement to final product formulation and stability.

One of the primary challenges in large-scale bortezomib production relates to the inherent instability of boronic acid compounds under certain conditions [17]. Bortezomib exhibits decreased purity when exposed to basic aqueous solutions for extended periods, which complicates large-scale purification and processing operations [17]. This instability necessitates careful control of pH conditions throughout the manufacturing process and requires specialized handling protocols to maintain product quality.

The stereochemical complexity of bortezomib presents significant challenges for industrial synthesis. Maintaining the correct absolute configuration at both chiral centers throughout large-scale operations requires precise control of reaction conditions, particularly during the Matteson rearrangement and subsequent coupling reactions [5]. Any deviation from optimal conditions can result in racemization or epimerization, leading to loss of biological activity and regulatory non-compliance.

Process scale-up from laboratory to industrial scale involves addressing heat and mass transfer limitations that become apparent only at larger scales. The Matteson rearrangement, being highly exothermic, requires sophisticated temperature control systems to prevent thermal degradation or unwanted side reactions [5]. Similarly, the coupling reactions involving TBTU must be conducted under carefully controlled conditions to prevent racemization, which becomes increasingly challenging as batch sizes increase.

Solvent selection and recovery represent critical economic and environmental considerations in industrial bortezomib production. The synthesis involves multiple organic solvents including dichloromethane, diethyl ether, and ethyl acetate [5]. Large-scale operations require efficient solvent recovery systems to minimize costs and environmental impact. Additionally, regulatory requirements for residual solvent levels in pharmaceutical products necessitate sophisticated purification and analytical protocols.

Purification at industrial scale presents unique challenges due to the complex mixture of intermediates, side products, and impurities generated during synthesis. Traditional chromatographic purification methods used at laboratory scale become economically prohibitive at industrial scale, necessitating the development of alternative purification strategies [18]. Crystallization-based purification methods have been developed that exploit solubility differences between bortezomib and its impurities, but these require precise control of temperature, concentration, and crystallization time [18].

The formation and control of the trimeric anhydride form during crystallization presents another industrial challenge. The spontaneous formation of boroxine structures during isolation must be carefully managed to ensure consistent product quality and stability [5]. This requires optimization of crystallization conditions including solvent choice, temperature profiles, and agitation parameters.

Equipment corrosion represents a significant concern in industrial bortezomib production, particularly during steps involving acidic conditions or halogenated solvents [19]. The use of hydrochloric acid for deprotection reactions and dichloromethane for various transformations requires specialized corrosion-resistant equipment, increasing capital costs and maintenance requirements.

Quality control and analytical challenges at industrial scale include the development of robust analytical methods capable of detecting and quantifying trace impurities, stereochemical purity, and degradation products [20]. High-performance liquid chromatography methods must be validated for routine use and capable of handling the analytical load associated with large-scale production.

Supply chain management for specialized starting materials presents ongoing challenges. The synthesis requires several specialized reagents including pinanediol, lithium diisopropylamide, and TBTU, which may have limited supplier bases and require careful inventory management to prevent production interruptions [5].

Regulatory compliance at industrial scale involves demonstrating process consistency, product quality, and impurity control across multiple batches. This requires comprehensive documentation of process parameters, validation of analytical methods, and establishment of specifications that ensure product safety and efficacy [21].

Environmental considerations include waste minimization and treatment of organic waste streams generated during synthesis. The multiple extraction and purification steps generate significant volumes of organic waste that must be properly treated or recycled [16]. Implementation of green chemistry principles, including the use of more environmentally friendly solvents and processes, represents an ongoing area of optimization.

Cost optimization at industrial scale involves balancing raw material costs, processing efficiency, and product quality. The high value of bortezomib as a pharmaceutical product allows for more expensive synthetic approaches than would be acceptable for lower-value chemicals, but cost pressures still drive continuous process improvement efforts [22].

Technology integration including process automation, real-time monitoring, and data analytics has become increasingly important for industrial bortezomib production. Advanced process control systems enable optimization of reaction conditions, early detection of process deviations, and improved batch-to-batch consistency [16].

The development of continuous manufacturing processes represents an emerging area of focus for bortezomib production. Flow chemistry approaches offer potential advantages in terms of process control, safety, and scalability, though implementation at industrial scale requires significant investment in new equipment and process development [23] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Powder

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

384.1968855 g/mol

Monoisotopic Mass

384.1968855 g/mol

Heavy Atom Count

28

LogP

log Kow = 2.0 (est)

Appearance

white solid powder

Melting Point

139-143

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69G8BD63PP

GHS Hazard Statements

Aggregated GHS information provided by 167 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.2%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (98.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (98.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (98.8%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (96.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bortezomib is indicated for the treatment of adults with multiple myeloma or mantle cell lymphoma.
FDA Label
Bortezomib Hospira as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib Hospira in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Hospira in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Hospira in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib Accord as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib Accord in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high�dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Accord in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high�dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib Accord in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib SUN as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib SUN in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib SUN in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib SUN in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Bortezomib as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Bortezomib in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high-dose chemotherapy with haematopoietic stem cell transplantation. Bortezomib in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Velcade as monotherapy or in combination with pegylated liposomal doxorubicin or dexamethasone is indicated for the treatment of adult patients with progressive multiple myeloma who have received at least 1 prior therapy and who have already undergone or are unsuitable for haematopoietic stem cell transplantation. Velcade in combination with melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for high dose chemotherapy with haematopoietic stem cell transplantation. Velcade in combination with dexamethasone, or with dexamethasone and thalidomide, is indicated for the induction treatment of adult patients with previously untreated multiple myeloma who are eligible for high dose chemotherapy with haematopoietic stem cell transplantation. Velcade in combination with rituximab, cyclophosphamide, doxorubicin and prednisone is indicated for the treatment of adult patients with previously untreated mantle cell lymphoma who are unsuitable for haematopoietic stem cell transplantation.
Treatment of mantle cell lymphoma

Livertox Summary

Bortezomib is a proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma and certain lymphomas. Bortezomib is associated with a low rate of serum enzyme elevations during treatment and to rare instances of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Bortezomib
US Brand Name(s): Velcade
FDA Approval: Yes
Bortezomib is approved to treat adults with: Mantle cell lymphoma in patients who have received at least one other type of treatment.
Multiple myeloma.
Bortezomib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Protease Inhibitors
Bortezomib injection is indicated for the treatment of patients with multiple myeloma who have received at least 1 prior therapy. /Included in US product label/
Bortezomib injection is indicated for the treatment of patients with mantle cell lymphoma who have received at least 1 prior therapy. /Included in US product label/

Pharmacology

Bortezomib works to target the ubiquitin-proteasome pathway, an essential molecular pathway that promotes protein degradation and maintains the homeostatic intracellular concentrations of proteins.[A272] However, there is strong evidence in the literature that the ubiquitin-proteasome pathway is often dysregulated, leading to aberrant pathway signalling. In one study, patient-derived chronic lymphocytic leukemia (CLL) cells contained 3-fold higher levels of chymotrypsin-like proteasome activity than normal lymphocytes, indicating that dysregulation of the ubiquitin-proteasome pathway is implicated in malignant cell transformation.[A272] By reversibly inhibiting an enzyme involved in the ubiquitin-proteasome pathway, bortezomib prevents the proteasome-mediated proteolysis. Bortezomib exerts a cytotoxic effect on various cancer cell types _in vitro_. In non-clinical tumour models, including multiple myeloma, bortezomib caused a delay in tumour growth.[L14177]
Bortezomib is a dipeptide boronic acid analogue with antineoplastic activity. Bortezomib reversibly inhibits the 26S proteasome, a large protease complex that degrades ubiquinated proteins. By blocking the targeted proteolysis normally performed by the proteasome, bortezomib disrupts various cell signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. Specifically, the agent inhibits nuclear factor (NF)-kappaB, a protein that is constitutively activated in some cancers, thereby interfering with NF-kappaB-mediated cell survival, tumor growth, and angiogenesis. In vivo, bortezomib delays tumor growth and enhances the cytotoxic effects of radiation and chemotherapy.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX32
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX32 - Bortezomi

Mechanism of Action

The ubiquitin-proteasome pathway is a homeostatic proteolytic pathway for intracellular protein degradation: proteins marked with a poly-ubiquitin chain are degraded to small peptides and free ubiquitin by the proteasome, which is a large multimeric protease. Aberrant proteasome-dependent proteolysis, as seen in some malignancies, can lead to uncontrolled cell division, leading to tumorigenesis, cancer growth, and spread. Bortezomib is a reversible inhibitor of the 26S proteasome, which is made up of a 20S core complexed with a 19S regulatory complex. Individual β-subunits allow specific catalytic action of the 20S core. In mammalian cells, bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit. A probing study showed bortezomib also binding to and inhibiting the β1-subunit, which mediates the caspase-like activity of the proteasome, and β1i-subunit, which is an altered subunit that is expressed to form immunoproteasomes in response to cell stress or inflammation. By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, bortezomib induces a cell cycle arrest during the G2-M phase. It is believed that multiple mechanisms, other than proteasome inhibition, may be involved in the anticancer activity of bortezomib. The anticancer activity of bortezomib was largely associated with suppression of the NF-κB signalling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins. This may be explained by bortezomib preventing uncontrolled degradation of IκB, which is an inhibitory protein of NF-κB. NOXA, which is a pro-apoptotic factor, induced by bortezomib selectively in cancer cells; thus, it is suggested to be another key mechanism of bortezomib.
Bortezomib, a modified dipeptidyl boronic acid, is an antineoplastic agent. The drug reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The ubiquitin-proteasome pathway plays an essential role in regulating the intracellular concentration of specific proteins, thereby maintaining homeostasis within cells. Inhibition of the 26S proteasome by bortezomib prevents targeted proteolysis and causes disruption of normal homeostatic mechanisms, which can lead to cell death. In vitro studies indicate that bortezomib is cytotoxic to a variety of cancer cell types. Bortezomib has been shown to cause a delay in tumor growth in vivo in tumor models, including multiple myeloma.
... The mechanisms underlying /bortezomib/ cancer cell toxicity are complex. A growing body of evidence suggests proteasome inhibition-dependent regulation of the BCL-2 family is a critical requirement. In particular, the stabilization of BH3-only proteins BIK, NOXA and BIM, appear to be essential for effecting BAX- and BAK-dependent cell death. ...
Proteasome inhibition is a novel, targeted approach in cancer therapy. Both natural and synthetic proteasome inhibitors selectively penetrate cancer cells, disrupting the orderly destruction of key regulatory proteins involved in tumorigenesis and metastasis. Disrupting the orderly destruction of regulatory proteins causes an imbalance of these proteins within the cell, which interferes with the systematic activation of signaling pathways required to maintain tumor cell growth and survival; therefore, cellular replication is inhibited and apoptosis ensues. ...
Bortezomib (PS-341, Velcade) is a potent and selective inhibitor of the proteasome that is currently under investigation for the treatment of solid malignancies. /Investigators/ have shown previously that bortezomib has activity in pancreatic cancer models and that the drug induces endoplasmic reticulum (ER) stress but also suppresses the unfolded protein response (UPR). Because the UPR is an important cytoprotective mechanism, /investigators/ hypothesized that bortezomib would sensitize pancreatic cancer cells to ER stress-mediated apoptosis. Here, /the authors/ show that bortezomib promotes apoptosis triggered by classic ER stress inducers (tunicamycin and thapsigargin) via a c-Jun NH(2)-terminal kinase (JNK)-dependent mechanism. /They/ also show that cisplatin stimulates ER stress and interacts with bortezomib to increase ER dilation, intracellular Ca(2+) levels, and cell death. Importantly, combined therapy with bortezomib plus cisplatin induced JNK activation and apoptosis in orthotopic pancreatic tumors resulting in a reduction in tumor burden. Taken together, the data establish that bortezomib sensitizes pancreatic cancer cells to ER stress-induced apoptosis and show that bortezomib strongly enhances the anticancer activity of cisplatin.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Threonine peptidases [EC:3.4.25.-]
PSMB5 [HSA:5693] [KO:K02737]

Vapor Pressure

5.1X10-20 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

179324-69-7

Absorption Distribution and Excretion

Following intravenous administration of 1 mg/m2 and 1.3 mg/m2 doses, the mean Cmax of bortezomib were 57 and 112 ng/mL, respectively. In a twice-weekly dosing regimen, the Cmax ranged from 67 to 106 ng/mL at the dose of 1 mg/m2 and 89 to 120 ng/mL for the 1.3 mg/m2 dose. In patients with multiple myeloma, the Cmax of bortezomib followig subcutaneous administration was lower than that of intravenously-administered dose; however, the total systemic exposure of the drug was equivalent for both routes of administration. There is a wide interpatient variability in drug plasma concentrations.
Bortezomib is eliminated by both renal and hepatic routes.
The mean distribution volume of bortezomib ranged from approximately 498 to 1884 L/m2 in patients with multiple myeloma receiving a single- or repeat-dose of 1 mg/m2 or 1.3 mg/m2. Bortezomib distributes into nearly all tissues, except for the adipose and brain tissue.
Following the administration of a first dose of 1 mg/m2 and 1.3 mg/m2, the mean mean total body clearances were 102 and 112 L/h, respectively. The clearances were 15 and 32 L/h after the subsequent dose of 1 and 1.3 mg/m2, respectively.
Following intravenous administration of 1 mg/sq m and 1.3 mg/sq m doses to 24 patients with multiple myeloma (n=12, per each dose level), the mean maximum plasma concentrations of bortezomib (Cmax) after the first dose (Day 1) were 57 and 112 ng/mL, respectively.
In subsequent doses, when administered twice weekly, the mean maximum observed plasma concentrations ranged from 67 to 106 ng/mL for the 1 mg/sq m dose and 89 to 120 ng/mL for the 1.3 mg/sq m dose. The mean elimination half-life of bortezomib upon multiple dosing ranged from 40 to 193 hours after the 1 mg/sq m dose and 76 to 108 hours after the 1.3 mg/sq m dose. The mean total body clearances was 102 and 112 L/hr following the first dose for doses of 1 mg/sq m and 1.3 mg/sq m, respectively, and ranged from 15 to 32 L/hr following subsequent doses for doses of 1 and 1.3 mg/sq m, respectively.
The mean distribution volume of bortezomib ranged from approximately 498 to 1884 L/sq m following single- or repeat-dose administration of 1 mg/sq m or 1.3mg/sq m to patients with multiple myeloma. This suggests bortezomib distributes widely to peripheral tissues. The binding of bortezomib to human plasma proteins averaged 83% over the concentration range of 100 to 1000 ng/mL.
It is not known whether bortezomib is excreted in human milk.
For more Absorption, Distribution and Excretion (Complete) data for BORTEZOMIB (6 total), please visit the HSDB record page.

Metabolism Metabolites

Bortezomib is primarily metabolized by CYP3A4, CYP2C19, and CYP1A2. CYP2D6 and CYP2C9 are also involved in drug metabolism, but to a smaller extent. Oxidative deboronation, which involves the removal of boronic acid from the parent compound, is the main metabolic pathway. Metabolites of bortezomib are pharmacologically inactive and more than 30 metabolites have been identified in human and animal studies.
In vitro studies with human liver microsomes and human cDNA-expressed cytochrome P450 isozymes indicate that bortezomib is primarily oxidatively metabolized via cytochrome P450 enzymes 3A4, 2C19, and 1A2. Bortezomib metabolism by CYP 2D6 and 2C9 enzymes is minor. The major metabolic pathway is deboronation to form 2 deboronated metabolites that subsequently undergo hydroxylation to several metabolites. Deboronated bortezomib metabolites are inactive as 26S proteasome inhibitors. Pooled plasma data from 8 patients at 10 min and 30 min after dosing indicate that the plasma levels of metabolites are low compared to the parent drug.
... The P450 inhibition potential of bortezomib and its major deboronated metabolites M1 and M2 and their dealkylated metabolites M3 and M4 was evaluated in human liver microsomes for the major P450 isoforms 1A2, 2C9, 2C19, 2D6, and 3A4/5. Bortezomib, M1, and M2 were found to be mild inhibitors of CYP2C19 (IC(50) approximately 18.0, 10.0, and 13.2 microM, respectively), and M1 was also a mild inhibitor of CYP2C9 (IC(50) approximately 11.5 microM). However, bortezomib, M1, M2, M3, and M4 did not inhibit other P450s (IC(50) values > 30 microM). There also was no time-dependent inhibition of CYP3A4/5 by bortezomib or its major metabolites. ...
... Bortezomib binds the proteasome via the boronic acid moiety, and therefore, the presence of this moiety is necessary to achieve proteasome inhibition. Metabolites in plasma obtained from patients receiving a single intravenous dose of bortezomib were identified and characterized by liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Metabolite standards that were synthesized and characterized by LC/MS/MS and high field nuclear magnetic resonance spectroscopy (NMR) were used to confirm metabolite structures. The principal biotransformation pathway observed was oxidative deboronation, most notably to a pair of diastereomeric carbinolamide metabolites. Further metabolism of the leucine and phenylalanine moieties produced tertiary hydroxylated metabolites and a metabolite hydroxylated at the benzylic position, respectively. Conversion of the carbinolamides to the corresponding amide and carboxylic acid was also observed. Human liver microsomes adequately modeled the in vivo metabolism of bortezomib, as the principal circulating metabolites were observed in vitro. Using cDNA-expressed cytochrome P450 isoenzymes, it was determined that several isoforms contributed to the metabolism of bortezomib, including CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9. ...

Wikipedia

Bortezomib
Metandienone

Drug Warnings

Known hypersensitivity to bortezomib, boron, or mannitol.
Bortezomib mainly causes sensory peripheral neuropathy, but severe motor peripheral neuropathy also has been reported. In the phase III trial, peripheral neuropathy occurred in 36% of patients receiving bortezomib and 9% of patients receiving dexamethasone. Grade 3 or 4 peripheral neuropathy occurred in 7 or less than 1%, respectively, of patients receiving bortezomib. Following dosage adjustments, amelioration or resolution of peripheral neuropathy was reported in 51% of patients with grade 2 or higher peripheral neuropathy within a median of 3.5 months from onset. About 8% of patients discontinued bortezomib therapy because of peripheral neuropathy.
Patients receiving bortezomib should be monitored for manifestations of neuropathy (eg, burning sensation, hyperesthesia, hypoesthesia, paresthesia, discomfort, neuropathic pain). Dose and/or frequency of administration of bortezomib should be adjusted in patients who experience new-onset or exacerbation of peripheral neuropathy.
In the phase III trial, asthenia (ie, fatigue, malaise, weakness) was reported in 61% of patients receiving bortezomib and 45% of patients receiving dexamethasone. Grade 3 asthenia occurred in 12 versus 6%, respectively, of patients receiving bortezomib or dexamethasone. About 3% of patients receiving bortezomib and 2% of patients receiving dexamethasone discontinued therapy because of asthenia.
For more Drug Warnings (Complete) data for BORTEZOMIB (26 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of bortezomib ranged from 40 to 193 hours following a multiple dosing regimen at a 1 mg/m2 dose. The half-life ranged from 76 to 108 hours after multiple dosing of 1.3 mg/m2 bortezomib.
The mean elimination half-life of bortezomib upon multiple dosing ranged from 40 to 193 hours after the 1 mg/sq m dose and 76 to 108 hours after the 1.3 mg/sq m dose.

Use Classification

Human drugs -> Other antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. Adams et al., WO 9613266; eidem, US 5780454 (1996, 1998 both to Pro-Script)

Storage Conditions

Unopened vials may be stored at controlled room temperature 25 °C (77 °F); excursions permitted from 15 to 30 °C (59 to 86 °F). Retain in original package to protect from light.

Interactions

Hypoglycemia and hyperglycemia have been reported in patients with diabetes mellitus who received bortezomib concomitantly with oral antidiabetic agents. If bortezomib is used concomitantly with oral antidiabetic agents, blood glucose concentrations should be monitored carefully and dosage of the antidiabetic agent adjusted as necessary.
Potential interaction (increased risk of peripheral neuropathy) when bortezomib is used concomitantly with other drugs associated with peripheral neuropathy (eg, amiodarone, antiviral agents, isoniazid, nitrofurantoin, hydroxymethylglutaryl-coenzyme A [HMG-CoA] reductase inhibitors [statins]).
Potential interaction (increased risk of hypotension) when bortezomib is used with drugs that can cause hypotension. Dosage adjustment of hypotensive agents may be necessary.
... In a preclinical toxicology study, bortezomib-treated rats resulted in liver enlargement (35%). Ex vivo analyses of the liver samples showed an 18% decrease in cytochrome P450 (P450) content, a 60% increase in palmitoyl coenzyme A beta-oxidation activity, and a 41 and 23% decrease in CYP3A protein expression and activity, respectively. Furthermore, liver samples of bortezomib-treated rats had little change in CYP2B and CYP4A protein levels and activities. To address the likelihood of clinical drug-drug interactions, the P450 inhibition potential of bortezomib and its major deboronated metabolites M1 and M2 and their dealkylated metabolites M3 and M4 was evaluated in human liver microsomes for the major P450 isoforms 1A2, 2C9, 2C19, 2D6, and 3A4/5. Bortezomib, M1, and M2 were found to be mild inhibitors of CYP2C19 (IC(50) approximately 18.0, 10.0, and 13.2 microM, respectively), and M1 was also a mild inhibitor of CYP2C9 (IC(50) approximately 11.5 microM). However, bortezomib, M1, M2, M3, and M4 did not inhibit other P450s (IC(50) values > 30 microM). There also was no time-dependent inhibition of CYP3A4/5 by bortezomib or its major metabolites. Based on these results, no major P450-mediated clinical drug-drug interactions are anticipated for bortezomib or its major metabolites. ...

Dates

Modify: 2023-08-15
1: Bockorny M, Chakravarty S, Schulman P, Bockorny B, Bona R. Severe heart failure after bortezomib treatment in a patient with multiple myeloma: a case report and review of the literature. Acta Haematol. 2012;128(4):244-7. doi: 10.1159/000340050. Epub 2012 Sep 4. Review. PubMed PMID: 22964848.
2: Broyl A, Jongen JL, Sonneveld P. General aspects and mechanisms of peripheral neuropathy associated with bortezomib in patients with newly diagnosed multiple myeloma. Semin Hematol. 2012 Jul;49(3):249-57. doi: 10.1053/j.seminhematol.2012.04.001. Review. PubMed PMID: 22726548.
3: Kapoor P, Ramakrishnan V, Rajkumar SV. Bortezomib combination therapy in multiple myeloma. Semin Hematol. 2012 Jul;49(3):228-42. doi: 10.1053/j.seminhematol.2012.04.010. Review. PubMed PMID: 22726546.
4: Sekiguchi Y, Shirane S, Imai H, Sugimoto K, Wakabayashi M, Sawada T, Chigira N, Ichikawa K, Komatsu N, Noguchi M. Response to low-dose bortezomib in plasma cell leukemia patients with malignant pleural effusion and ascites: a case report and a review of the literature. Intern Med. 2012;51(11):1393-8. Epub 2012 Jun 1. Review. PubMed PMID: 22687849.
5: Barosi G, Merlini G, Billio A, Boccadoro M, Corradini P, Marchetti M, Massaia M, Tosi P, Palumbo A, Cavo M, Tura S. SIE, SIES, GITMO evidence-based guidelines on novel agents (thalidomide, bortezomib, and lenalidomide) in the treatment of multiple myeloma. Ann Hematol. 2012 Jun;91(6):875-88. doi: 10.1007/s00277-012-1445-y. Epub 2012 Apr 4. Review. PubMed PMID: 22476884.
6: Sureshkumar KK, Hussain SM, Marcus RJ, Ko TY, Khan AS, Tom K, Vivas CA, Parris G, Jasnosz KM, Thai NL. Proteasome inhibition with bortezomib: an effective therapy for severe antibody mediated rejection after renal transplantation. Clin Nephrol. 2012 Mar;77(3):246-53. Review. PubMed PMID: 22377258.
7: Zangari M, Terpos E, Zhan F, Tricot G. Impact of bortezomib on bone health in myeloma: a review of current evidence. Cancer Treat Rev. 2012 Dec;38(8):968-80. doi: 10.1016/j.ctrv.2011.12.007. Epub 2012 Jan 9. Review. PubMed PMID: 22226939.
8: Mujtaba T, Dou QP. Advances in the understanding of mechanisms and therapeutic use of bortezomib. Discov Med. 2011 Dec;12(67):471-80. Review. PubMed PMID: 22204764.
9: Picot J, Cooper K, Bryant J, Clegg AJ. The clinical effectiveness and cost-effectiveness of bortezomib and thalidomide in combination regimens with an alkylating agent and a corticosteroid for the first-line treatment of multiple myeloma: a systematic review and economic evaluation. Health Technol Assess. 2011 Dec;15(41):1-204. doi: 10.3310/hta15410. Review. PubMed PMID: 22146234.
10: Delforge M. Bortezomib for previously untreated multiple myeloma. Expert Opin Pharmacother. 2011 Nov;12(16):2553-64. doi: 10.1517/14656566.2011.622266. Epub 2011 Sep 23. Review. PubMed PMID: 21942881.

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